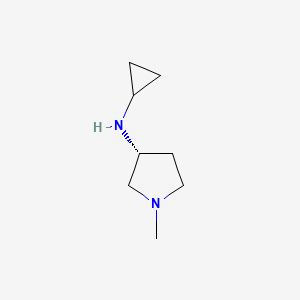

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

Description

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine is a tertiary amine featuring a cyclopropyl group attached to a chiral pyrrolidine scaffold. Its structure combines the rigidity of the cyclopropyl ring with the stereochemical specificity of the (R)-configured pyrrolidine, making it a molecule of interest in medicinal chemistry and neurotherapeutics.

Properties

IUPAC Name |

(3R)-N-cyclopropyl-1-methylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10-5-4-8(6-10)9-7-2-3-7/h7-9H,2-6H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPQXJJWUZUXAX-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine typically involves the formation of the cyclopropane ring followed by the attachment of the pyrrolidine moiety. One common method involves the use of cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple is used to react with diiodomethane and an alkene to form the cyclopropane ring . The pyrrolidine ring can be introduced through nucleophilic substitution reactions using appropriate amine precursors .

Industrial Production Methods

Industrial production of cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine may involve large-scale cyclopropanation reactions using optimized catalytic systems to ensure high yield and enantioselectivity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups .

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

- A cyclopropyl group : This three-membered ring confers unique strain and reactivity.

- A (R)-1-methyl-pyrrolidin-3-yl amine moiety : This chiral center is crucial for its pharmacological properties.

These structural features contribute to its potential as a neuronal nitric oxide synthase (nNOS) inhibitor, which is relevant in treating neurodegenerative diseases such as Alzheimer's and other cognitive impairments .

Therapeutic Applications

The compound's ability to inhibit nNOS positions it as a candidate for:

- Neurodegenerative diseases : Such as Alzheimer's disease, where modulation of nitric oxide can alleviate symptoms or slow progression.

- Cognitive disorders : Enhancing memory and learning processes by optimizing neurotransmitter release .

Synthetic Routes

Several synthetic methodologies have been developed for producing Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine:

- Starting Materials : Common precursors include cyclopropyl carboxylic acids and pyrrolidine derivatives.

- Key Reactions : These often involve amination and cyclization processes to achieve the desired structural configuration .

Case Study: Neuroprotective Effects

A study investigated the effects of this compound on models of neurodegeneration. Findings indicated that treatment led to:

- Reduced neuronal death in vitro.

- Improved cognitive function in animal models, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Structure–Activity Relationship (SAR) Studies

Research on SAR has revealed that modifications to the cyclopropyl or pyrrolidine components can significantly alter potency and selectivity:

Mechanism of Action

The mechanism of action of cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine involves its interaction with specific molecular targets and pathways. The cyclopropane ring imposes conformational rigidity, which can enhance the compound’s binding affinity to its targets. The pyrrolidine ring may interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Hydrophobic Substituent Tolerance

- Hydrophobic Groups : Substituents like methyl (EC50 = 44 nM) and methoxy (EC50 = 35 nM) on the biphenyl group of (±)-13 enhance potency by occupying hydrophobic pockets .

- Hydrogen-Bond Donors: Hydroxyl or amine substituents (e.g., compounds 16 and 17) reduce activity by >10-fold, suggesting that polar groups disrupt hydrophobic interactions .

Comparison with Isopropyl and Methyl Derivatives

The cyclopropyl group’s optimal size and rigidity allow it to occupy hydrophobic pockets in targets like Nek2 and GPR88, whereas bulkier or smaller substituents (e.g., isopropyl, methyl) result in steric clashes or insufficient binding .

Stability and Toxicity

Mechanistic Insights: Cyclopropyl Amines in Enzyme Interactions

Cyclopropyl amines inactivate flavoproteins like MAO B via non-radical pathways. For example, trans-2-phenylcyclopropylamine forms a flavin adduct at C4a, a mechanism distinct from radical-based inactivation by other amines . This reactivity profile differentiates cyclopropyl derivatives from propargyl amines or aliphatic amines, which may follow radical or hydride transfer mechanisms .

Biological Activity

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in treating neurological disorders.

Structural Characteristics

The compound features a cyclopropyl group attached to a chiral (R)-1-methyl-pyrrolidin-3-yl amine moiety. This structural complexity may influence its pharmacological properties, particularly its interaction with biological targets. The presence of stereocenters is crucial for the compound's selectivity and efficacy.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS) : this compound has been identified as a potential inhibitor of nNOS, an enzyme that plays a critical role in various neurological processes. Inhibitors of nNOS are valuable for developing treatments for neurodegenerative diseases such as Alzheimer's disease and other cognitive impairments.

Interaction Studies

Studies utilizing radiolabeled compounds and fluorescence techniques have shown that this compound can effectively bind to specific targets within the nervous system. These interactions are essential for understanding the compound's pharmacodynamics and optimizing its therapeutic profile.

Biological Activity Overview

| Activity | Description |

|---|---|

| nNOS Inhibition | Potentially inhibits neuronal nitric oxide synthase, affecting neurotransmitter release and signaling. |

| Neuroprotective Effects | May provide neuroprotection in conditions associated with elevated nitric oxide levels. |

| Pharmacological Applications | Investigated for use in treating Alzheimer's disease and other cognitive disorders. |

Case Studies and Research Findings

- Neurodegenerative Disease Models : In vitro studies have demonstrated that this compound can reduce neuronal apoptosis in models simulating neurodegenerative diseases. This suggests its potential as a therapeutic agent targeting neuroprotection .

- Structure–Activity Relationship (SAR) Studies : Comparative studies with related compounds have highlighted the unique efficacy of this compound due to its specific chiral configuration. For instance, modifications in the pyrrolidine ring significantly influenced biological activity, with certain analogs showing enhanced potency against nNOS .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclopropylamine | Simple cyclopropane structure | Modulates neurotransmitter release |

| 1-Methylpyrrolidine | Pyrrolidine without cyclopropane | Neuroprotective effects |

| 2-(Cyclopropyl)aniline | Aniline derivative with cyclopropane | Potential anti-inflammatory properties |

| Cyclobutyl-(R)-pyrrolidine | Cyclobutane instead of cyclopropane | Different receptor interactions |

Q & A

Basic: What safety precautions are critical when handling Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine in laboratory settings?

Answer:

this compound is classified under GHS for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319) . Key precautions include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of vapors (STOT Category 3, H335).

- Fire Safety: Use alcohol-resistant foam, dry chemical, or CO₂ extinguishers; avoid water jets due to hydrogen bromide gas release during combustion .

- Spill Management: Absorb with inert material and dispose as hazardous waste.

Basic: What synthetic routes are available for preparing this compound and its derivatives?

Answer:

A validated method involves coupling cyclopropanamine with halogenated intermediates under palladium or copper catalysis. For example:

- Example Protocol: React 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine in DMSO, using cesium carbonate as a base and copper(I) bromide as a catalyst at 35°C for 48 hours. Purify via chromatography (EtOAc/hexane) to yield the product (17.9% yield) .

- Derivative Synthesis: Analogues like 3-Cyclopropylpropan-1-amine hydrochloride are synthesized via reductive amination or nucleophilic substitution, followed by HCl salt formation .

Basic: How is structural confirmation of this compound achieved?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical. For instance, the parent compound shows distinct shifts for the cyclopropyl group (δ ~1.0–1.5 ppm) and pyrrolidine protons (δ ~2.5–3.5 ppm) .

- Mass Spectrometry: HRMS (ESI) confirms molecular weight (e.g., m/z 215 [M+H]⁺) .

- Melting Point: Pure derivatives exhibit sharp melting ranges (e.g., 104.0–107.0°C) .

Advanced: How does the Curtius rearrangement mechanism apply to cyclopropyl-substituted azides?

Answer:

The Curtius rearrangement of cyclopropanoyl azides proceeds via a concerted mechanism with 1,2-alkyl migration and N₂ loss. Key findings include:

- Theoretical Calculations: DFT and CCSD(T) studies show activation energies of ~26–29 kcal/mol for concerted pathways, with transition states involving partial C–N bond formation and N₂ dissociation .

- Stereoelectronic Effects: The cyclopropyl ring stabilizes transition states via strain release, while anti-periplanar alignment of the migrating group and N₂ is critical .

- Experimental Validation: Kinetic NMR studies (e.g., monitoring N₂ evolution at 50°C) confirm first-order kinetics and ΔS‡ values of ~0.2–0.3 cal/mol·K .

Advanced: How can researchers resolve contradictions in kinetic data for Curtius rearrangements involving cyclopropyl groups?

Answer:

Contradictions in rate constants (e.g., 14-fold difference between substrates at 50°C ) arise from:

- Substrate Steric Effects: Bulky substituents slow migration (e.g., tert-butyl vs. methyl).

- Electronic Modulation: Electron-withdrawing groups on the cyclopropyl ring increase activation energy.

- Methodology: Use Eyring analysis across multiple temperatures (e.g., 298–323 K) to calculate ΔH‡ and ΔS‡. Replicate experiments with ≥75% conversion and fit data using Origin® for error propagation .

Advanced: What stereochemical challenges arise in synthesizing enantiopure this compound derivatives?

Answer:

- Chiral Center Retention: The (R)-1-methyl-pyrrolidine group is prone to racemization under acidic/basic conditions. Mitigate via low-temperature reactions (e.g., <0°C) and chiral HPLC purification .

- Stereoselective Cyclopropanation: Use Davies’ protocols (e.g., Rh₂(S-DOSP)₄ catalysis) for enantioselective cyclopropane ring formation .

- Computational Modeling: DFT predicts transition state geometries to optimize asymmetric synthesis routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.